molecular formula C8H10N2 B13106313 3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile

3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile

Cat. No.: B13106313
M. Wt: 134.18 g/mol
InChI Key: CZJDUAYHJIHHAP-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile is an organic compound that belongs to the class of nitriles It features a pyrrole ring substituted with a methyl group at the nitrogen atom and a propanenitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 1-methylpyrrole with acrylonitrile in the presence of a base such as sodium hydride. The reaction proceeds via a nucleophilic addition mechanism, where the nucleophilic nitrogen of the pyrrole attacks the electrophilic carbon of the acrylonitrile, followed by proton transfer and elimination of hydrogen gas.

Reaction Conditions:

    Reagents: 1-methylpyrrole, acrylonitrile, sodium hydride

    Solvent: Tetrahydrofuran (THF)

    Temperature: Room temperature

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The reagents are continuously fed into the reactor, and the product is continuously removed, minimizing the risk of side reactions and decomposition.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The methyl group on the pyrrole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid, water, reflux conditions

    Reduction: Lithium aluminum hydride, ether, room temperature; catalytic hydrogenation, palladium on carbon, hydrogen gas, room temperature

    Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents, Lewis acids as catalysts

Major Products

    Oxidation: 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid

    Reduction: 3-(1-Methyl-1H-pyrrol-2-yl)propanamine

    Substitution: Various substituted pyrroles depending on the electrophile used

Scientific Research Applications

3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a building block in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Material Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

3-(1-Methyl-1H-pyrrol-2-yl)propanenitrile can be compared with other similar compounds, such as:

    3-(1H-Pyrrol-2-yl)propanenitrile: Lacks the methyl group on the nitrogen atom, which may affect its reactivity and binding properties.

    3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid: The carboxylic acid derivative, which has different chemical reactivity and solubility properties.

    3-(1-Methyl-1H-pyrrol-2-yl)propanamine: The amine derivative, which has different hydrogen bonding capabilities and basicity.

The uniqueness of this compound lies in its combination of the nitrile group and the methyl-substituted pyrrole ring, which imparts specific chemical and biological properties that can be exploited in various applications.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

3-(1-methylpyrrol-2-yl)propanenitrile

InChI

InChI=1S/C8H10N2/c1-10-7-3-5-8(10)4-2-6-9/h3,5,7H,2,4H2,1H3

InChI Key

CZJDUAYHJIHHAP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CCC#N

Origin of Product

United States

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